REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[N:6]=[C:7]([CH2:15][CH2:16][S:17][CH3:18])[C:8]2[C:13]([CH:14]=1)=[CH:12][CH:11]=[CH:10][CH:9]=2)=[O:4].[Li+].[OH-].C1COCC1>CO>[CH3:18][S:17][CH2:16][CH2:15][C:7]1[C:8]2[C:13](=[CH:12][CH:11]=[CH:10][CH:9]=2)[CH:14]=[C:5]([C:3]([OH:4])=[O:2])[N:6]=1 |f:1.2|
|
Name
|
1-(2-methylsulfanyl-ethyl)-isoquinoline-3-carboxylic acid methyl ester
|
Quantity
|
49 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1N=C(C2=CC=CC=C2C1)CCSC
|
Name
|
|
Quantity
|
0.28 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
2 mL
|
Type
|
reactant
|
Smiles
|
C1CCOC1
|
Name
|
|
Quantity
|
0.5 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
1-(2-methylsulfanyl-ethyl)-isoquinoline-3-carboxylic acid was prepared
|
Type
|
CUSTOM
|
Details
|
at room temperature
|
Type
|
CUSTOM
|
Details
|
for 1 h
|
Duration
|
1 h
|
Name
|
|
Type
|
product
|
Smiles
|
CSCCC1=NC(=CC2=CC=CC=C12)C(=O)O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 42.4 mg | |
YIELD: PERCENTYIELD | 91% | |
YIELD: CALCULATEDPERCENTYIELD | 91.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |